molecular formula C11H11N3O B2868291 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile CAS No. 116248-07-8

6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2868291
CAS No.: 116248-07-8
M. Wt: 201.229
InChI Key: QLKYOINYKWSUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C11H11N3O . It is also known as "3-Pyridinecarbonitrile, 6-(4-oxo-1-piperidinyl)-" .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C11H11N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8H,3-6H2 . This indicates that the molecule consists of a pyridine ring substituted with a carbonitrile group at the 3-position and a 4-oxopiperidin-1-yl group at the 6-position .

Scientific Research Applications

Inhibition Mechanism and Potential Therapeutic Applications

The structural analogue, 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (FYX-051), has been identified as a potent inhibitor of xanthine oxidoreductase (XOR), exhibiting both competitive and mechanism-based inhibition. This inhibitor forms a tight complex with XOR, suggesting its potential for developing treatments for hyperuricemia due to its long-lasting hypouricemic effect in rat models. The unique hybrid-type inhibition mechanism of FYX-051 offers insights into designing new therapeutic agents targeting XOR-related metabolic disorders (Matsumoto et al., 2011).

Antimicrobial Activity of Cyanopyridine Derivatives

Cyanopyridine derivatives, synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have shown significant antimicrobial activity against a variety of aerobic and anaerobic bacteria. The minimal inhibitory concentration (MIC) values ranged from 6.2 to 100 µg/mL, indicating these compounds as potential leads for developing new antimicrobial agents. This research highlights the importance of cyanopyridine structures in creating effective antimicrobial drugs (Bogdanowicz et al., 2013).

Novel Synthesis Approaches and Biological Activities

Recent studies have focused on the synthesis of novel pyridine and fused pyridine derivatives with potential biological activities. One approach involved starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile to prepare triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were then screened for antimicrobial and antioxidant activities, showcasing the versatile potential of pyridine-3-carbonitrile derivatives in pharmaceutical development (Flefel et al., 2018).

Structural and Optical Properties

The synthesis and characterization of pyridine derivatives have also been explored for their structural and optical properties. Studies on compounds such as 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile revealed their potential for applications in materials science due to their distinctive optical properties. These findings open new avenues for the use of pyridine-3-carbonitrile derivatives in optoelectronic devices and materials engineering (Cetina et al., 2010).

Properties

IUPAC Name

6-(4-oxopiperidin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKYOINYKWSUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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